molecular formula C11H14ClNO4S2 B2472127 1-((2-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine CAS No. 1448077-88-0

1-((2-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

Cat. No. B2472127
CAS RN: 1448077-88-0
M. Wt: 323.81
InChI Key: XVKBTFDFHGPNPS-UHFFFAOYSA-N
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Description

“1-((2-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine” is a chemical compound used in diverse scientific research areas. Its molecular formula is C11H14ClNO4S2, with an average mass of 323.816 Da and a monoisotopic mass of 323.005280 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Arylsulfonylpyrrolidines : A study by Smolobochkin et al. (2017) demonstrated an acid-catalyzed reaction involving a chlorophenylsulfonyl-substituted pyrrolidine leading to the formation of new arylsulfonylpyrrolidines. This method provides a convenient approach for synthesizing pyrrolidine-1-sulfonylarene derivatives, showcasing the compound's utility in creating structurally diverse molecules under mild conditions Smolobochkin et al., 2017.

  • Electrophilic Sulfonation : Mizuno et al. (2000) revisited the sulfonation process of pyrroles, including 1-methyl derivatives, with sulfur trioxide–pyridine complex, highlighting the reactivity and potential modifications of pyrrolidine derivatives in synthesizing sulfonated pyrroles Mizuno et al., 2000.

Biomedical Applications

  • Antimicrobial Activity : A novel bicyclic thiohydantoin fused to pyrrolidine compound, closely related to the queried compound, was synthesized and evaluated for its antimicrobial activity. This research by Nural et al. (2018) underscores the potential of sulfonyl pyrrolidine derivatives in developing new antimicrobial agents Nural et al., 2018.

Material Science

  • Electropolymerization for Supercapacitors : Research into the electropolymerization of poly(3-methylthiophene) in pyrrolidinium-based ionic liquids, including those related to the chemical structure of interest, has been conducted to explore their use in hybrid supercapacitors. This study by Biso et al. (2008) explores the potential of such compounds in enhancing energy storage technologies Biso et al., 2008.

properties

IUPAC Name

1-(2-chlorophenyl)sulfonyl-3-methylsulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S2/c1-18(14,15)9-6-7-13(8-9)19(16,17)11-5-3-2-4-10(11)12/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKBTFDFHGPNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

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